![molecular formula C11H16N2O2 B029975 Tert-butyl (2-aminophenyl)carbamate CAS No. 146651-75-4](/img/structure/B29975.png)
Tert-butyl (2-aminophenyl)carbamate
Overview
Description
Tert-butyl (2-aminophenyl)carbamate is an ester-type organic compound that can be used as an intermediate in organic synthesis . It is a derivative of carbamate, a class of organic compounds widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Synthesis Analysis
The synthesis of tert-butyl (2-aminophenyl)carbamate can be achieved through a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using Cs2CO3 as a base in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of tert-butyl (2-aminophenyl)carbamate can be represented by the formula C12H18N2O2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Tert-butyl (2-aminophenyl)carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl (2-aminophenyl)carbamate is a solid substance . It has a molecular weight of 208.26 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Derivatives
“Tert-butyl (2-aminophenyl)carbamate” is used in the synthesis of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives . These derivatives are obtained by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .
Anti-Inflammatory Activity
The synthesized derivatives of “Tert-butyl (2-aminophenyl)carbamate” have been evaluated for in vivo anti-inflammatory activity . Some of these compounds exhibited promising anti-inflammatory activity, with the percentage of inhibition values ranging from 39.021% to 54.239% .
Docking Studies
In addition to experimental results, in silico docking studies have been used as a tool to verify and expand the experimental outcomes . This suggests the potential use of “Tert-butyl (2-aminophenyl)carbamate” and its derivatives in computational biology and drug design.
Palladium-Catalyzed Synthesis
“Tert-butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This indicates the potential use of “Tert-butyl (2-aminophenyl)carbamate” in the field of organic synthesis.
Synthesis of Pyrroles
“Tert-butyl carbamate” has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests its potential application in the synthesis of complex organic compounds.
Agrochemicals Development
“Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate” has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This indicates its potential in developing novel agrochemicals.
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFBLNQOSFGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350275 | |
Record name | Tert-butyl (2-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-aminophenyl)carbamate | |
CAS RN |
146651-75-4 | |
Record name | Tert-butyl (2-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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